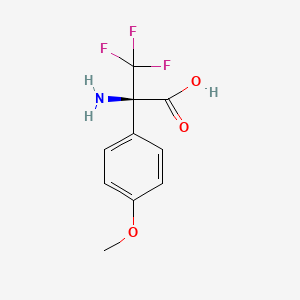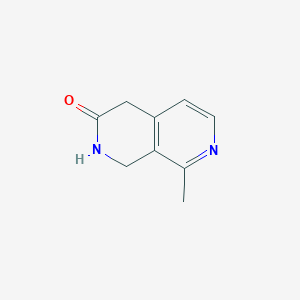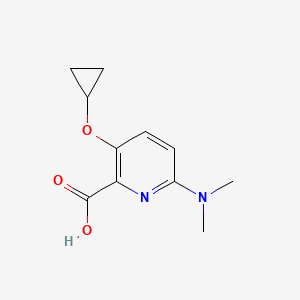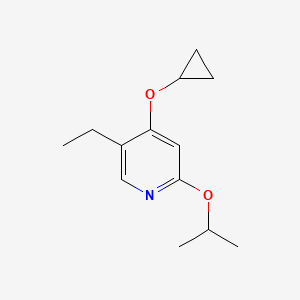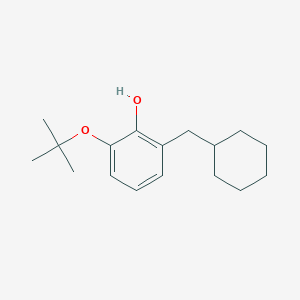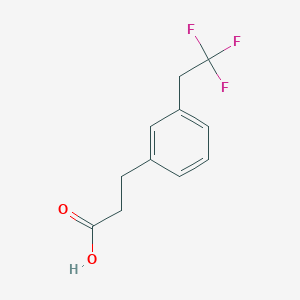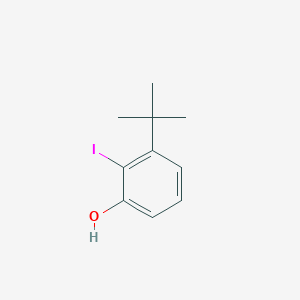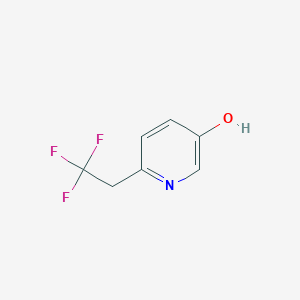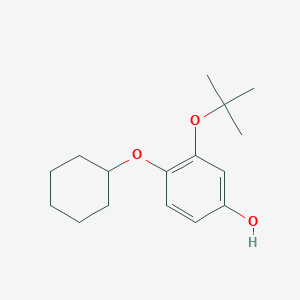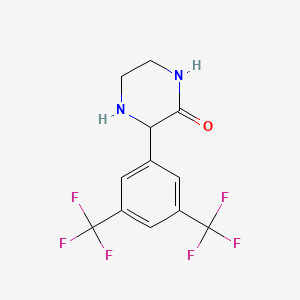
3-(3,5-Bis-trifluoromethyl-phenyl)-piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-2-ONE is a compound characterized by the presence of a piperazine ring substituted with a 3,5-bis(trifluoromethyl)phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-2-ONE typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isocyanate with a suitable piperazine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(3R)-3-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-2-ONE has several scientific research applications, including:
Medicine: Explored for its potential therapeutic effects, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of (3R)-3-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various derivatives with similar structural motifs.
α-(Trifluoromethyl)styrenes: Versatile synthetic intermediates for the preparation of fluorinated compounds.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Used extensively in promoting organic transformations and as H-bond catalysts.
Uniqueness
(3R)-3-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-2-ONE is unique due to its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H10F6N2O |
|---|---|
Peso molecular |
312.21 g/mol |
Nombre IUPAC |
3-[3,5-bis(trifluoromethyl)phenyl]piperazin-2-one |
InChI |
InChI=1S/C12H10F6N2O/c13-11(14,15)7-3-6(4-8(5-7)12(16,17)18)9-10(21)20-2-1-19-9/h3-5,9,19H,1-2H2,(H,20,21) |
Clave InChI |
SCPDGPKQQKKMSL-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C(N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


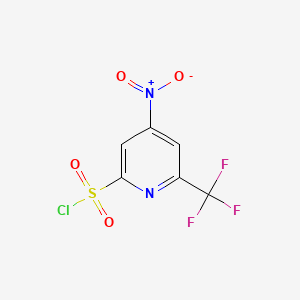
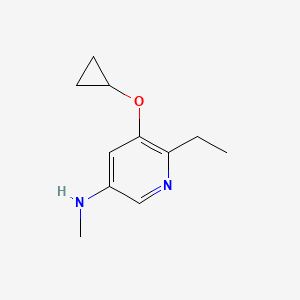
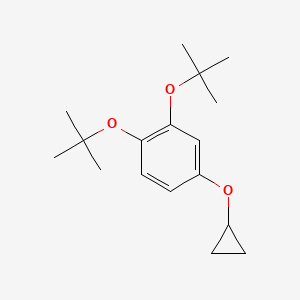
![1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone](/img/structure/B14844911.png)
